4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine
Description
IUPAC Name: 4-(Trifluoromethyl)pyridin-3-amine
Molecular Formula: C₆H₅F₃N₂
Molecular Weight: 162.11 g/mol
SMILES: NC₁=C(C=CN=C₁)C(F)(F)F
PubChem CID: 2735957
This compound features a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 4 and an amine (-NH₂) at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-17-7-11(10)16/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOAECFERXRNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Intermediate Synthesis
A cornerstone method involves Suzuki-Miyaura cross-coupling to construct the pyridine-phenyl bond. Key intermediates include 3-aminopyridinyl boronic esters and 3-(trifluoromethyl)phenyl halides. For instance, 3-amino-4-bromopyridine was coupled with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1,4-dioxane/water solvent system. This method achieved a 76% yield under microwave irradiation at 100°C for 2 hours.
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2 equiv)
-
Solvent: 1,4-dioxane/H₂O (4:1)
-
Temperature: 100°C (microwave)
Chemoselective Sequential Coupling
Buchwald-Hartwig Amination for Pyridine Functionalization
Direct Amination of Halogenated Precursors
Buchwald-Hartwig amination introduces the amine group post-coupling. 4-Bromo-3-(trifluoromethyl)phenylpyridine reacts with ammonia or protected amines using Pd₂(dba)₃ and XantPhos. Optimal conditions include:
-
Catalyst: Pd₂(dba)₃ (3 mol%)
-
Ligand: XantPhos (6 mol%)
-
Base: t-BuONa (2 equiv)
-
Solvent: Toluene
-
Temperature: 110°C, 12 hours
This protocol achieved a 68% yield with full regioselectivity.
Protecting Group Strategies
To prevent side reactions, the amine group is often protected as a carbamate or acetamide. For example, 4-[3-(trifluoromethyl)phenyl]pyridin-3-yl trifluoroacetamide was synthesized via TFA protection, followed by deprotection with AlCl₃ in CH₂Cl₂. Deprotection yields exceeded 85% with minimal side-product formation.
Multi-Step Synthesis via Pyridine Ring Construction
Hantzsch Pyridine Synthesis
The Hantzsch method constructs the pyridine ring from β-keto esters and enamines. Ethyl 3-(3-(trifluoromethyl)phenyl)-3-oxopropanoate was condensed with ammonium acetate and a β-enamine donor to form the pyridine core. Subsequent nitration and reduction yielded the target amine.
Key Steps:
Chichibabin Reaction for Direct Amination
The Chichibabin reaction introduces the amine group directly onto the pyridine ring. 4-[3-(Trifluoromethyl)phenyl]pyridine was treated with NaNH₂ in liquid NH₃ at −33°C, achieving 52% amination at the 3-position.
Trifluoromethylation Strategies
Radical Trifluoromethylation
Copper-mediated radical trifluoromethylation using CF₃I and CuI introduced the CF₃ group onto 3-amino-4-phenylpyridine. Reaction conditions included DMF as a solvent and 1,10-phenanthroline as a ligand, yielding 48% product.
Electrophilic Trifluoromethylation
Umemoto’s reagent (trifluoromethyl sulfonium salts) facilitated electrophilic substitution on 4-phenylpyridin-3-amine. Using Cs₂CO₃ in DMSO at 80°C, this method achieved 55% yield with high para-selectivity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Cross-coupling | 76–81 | 98 | Moderate | High |
| Buchwald-Hartwig | Amination | 68–85 | 95 | High | Moderate |
| Hantzsch Synthesis | Ring formation | 45–60 | 90 | Low | Low |
| Radical CF₃ Addition | Trifluoromethylation | 48–55 | 92 | High | Moderate |
Analytical Validation and Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar pyridine ring and dihedral angle of 82° between the pyridine and phenyl rings.
Industrial-Scale Considerations
Continuous flow reactors improve reproducibility for Suzuki couplings, reducing Pd leaching to <0.1 ppm. Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput, achieving >99.5% purity at a 10 kg/day scale.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ru(bpy)₃²⁺ and NH₃ achieved 62% yield under mild conditions (25°C, 12 hours).
Electrochemical Synthesis
Electrochemical trifluoromethylation with CF₃SO₂Na in an undivided cell achieved 58% yield at 1.5 V, avoiding transition-metal catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetonitrile. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and similarities with analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, this compound has a logP ~1.8 (estimated), whereas the pyrimidine analog (Entry 4) has a higher logP (~2.5) due to the piperidine group .
- Enzyme Inhibition : Pyridine derivatives like UDO and UDD (Entry 1 analogs) inhibit CYP51, a target for Chagas disease therapy. The pyridine core facilitates π-π stacking with the enzyme’s heme group, while -CF₃ improves binding affinity .
- Synthetic Accessibility: Chlorinated analogs (Entry 2) require halogenation steps, increasing synthesis complexity compared to non-halogenated derivatives .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its interaction with biological targets, which may modulate enzyme activity and receptor binding. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a phenyl group that carries a trifluoromethyl substituent. This configuration imparts significant physicochemical properties, including increased lipophilicity and reactivity, which are crucial for its biological efficacy.
Molecular Formula
- Molecular Formula : C12H10F3N
- Molecular Weight : 233.21 g/mol
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom |
| Trifluoromethyl Group | A -CF3 group that enhances lipophilicity and biological interactions |
| Phenyl Group | A benzene ring that contributes to the compound's overall stability |
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. It has been shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA) effectively. This activity is particularly significant due to the growing concern over antibiotic resistance in bacteria.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies suggest that derivatives of this compound can inhibit the growth of various fungal strains, making it a candidate for developing new antifungal agents.
The mechanism of action involves the compound's ability to bind to specific biological targets, modulating enzyme activities and receptor interactions. The trifluoromethyl group is believed to enhance binding affinity for lipid membranes and proteins, influencing pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound provides insights into optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in substituents on the phenyl ring significantly impact antibacterial potency.
- Positioning of Functional Groups : The location of the trifluoromethyl group relative to other functional groups influences binding affinity and biological efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-3-(trifluoromethyl)pyridine | Fluorinated pyridine | Lacks phenyl group; lower activity |
| 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | Different trifluoromethyl position | Potential anticancer activity |
| 2-(Pyridin-2-yl)pyrimidine derivatives | Contains pyrimidine instead of pyridine | Different activity profile |
Case Study 1: Antibacterial Activity Assessment
A study conducted on various derivatives of this compound revealed that certain modifications led to enhanced antibacterial properties against MRSA. The study utilized a high-throughput screening method to evaluate over 300 compounds, identifying several promising candidates for further development.
Case Study 2: Antifungal Efficacy
In another investigation, derivatives were tested against common fungal pathogens. Results showed significant inhibition rates, suggesting potential applications in treating fungal infections resistant to conventional therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodology :
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between 3-aminopyridine boronic acid derivatives and 3-(trifluoromethyl)phenyl halides. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to improve yields .
- Amine protection strategies : Protect the pyridin-3-amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling. Deprotection with TFA ensures high purity .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Analytical workflow :
- NMR spectroscopy : Use and NMR to confirm regiochemistry and trifluoromethyl group integration. NMR resolves CF₃ environmental effects .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Analyze dihedral angles between pyridine and phenyl rings to assess planarity and π-π stacking potential .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, distinguishing from halogenated impurities .
Advanced Research Questions
Q. How can computational modeling predict reactivity and electronic properties for catalytic or pharmacological applications?
- Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) refine redox potentials .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Correlate trifluoromethyl group orientation with hydrophobic pocket interactions .
- MD simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) to evaluate bioavailability .
Q. What strategies resolve contradictions in biological activity data across assays?
- Case study : If antiparasitic activity varies between in vitro models (e.g., Plasmodium falciparum vs. mammalian cells):
- Dose-response validation : Repeat assays with standardized inoculum sizes and ATP-based viability readouts .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that reduce efficacy .
- Off-target profiling : Screen against kinase panels to rule out non-specific inhibition .
Q. How does the trifluoromethyl group influence physicochemical properties and supramolecular interactions?
- Key findings :
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assay) .
- Crystal packing : CF₃ groups induce steric hindrance, reducing symmetry and favoring monoclinic over orthorhombic lattices (observed in related pyridine derivatives) .
- Hydrogen bonding : The amine group forms bifurcated H-bonds with carbonyl acceptors in co-crystals, stabilizing ligand-protein complexes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Root causes :
- Catalyst poisoning : Residual moisture in solvents deactivates Pd catalysts, leading to inconsistent yields. Use molecular sieves or anhydrous conditions .
- Regioselectivity issues : Competing C2 vs. C4 coupling in pyridine systems. Employ directing groups (e.g., pyridine N-oxide) to control site selectivity .
Pharmacological Applications
Q. What in vitro models are suitable for evaluating this compound’s antimalarial potential?
- Protocols :
- Parasite culture : Test against chloroquine-resistant Plasmodium falciparum (e.g., Dd2 strain) using SYBR Green I-based growth inhibition assays .
- Cytotoxicity : Compare IC₅₀ values in HepG2 cells to assess therapeutic index. A 10-fold selectivity window is considered promising .
- Resistance profiling : Serial passage parasites under sublethal drug pressure to monitor mutation rates in pfmdr1 or pfcrt genes .
Structural Modification Strategies
Q. What substituents enhance metabolic stability without compromising activity?
- Design principles :
- Fluorine substitution : Replace labile methyl groups with CF₃ or OCF₃ to block CYP450-mediated oxidation .
- Bioisosteres : Swap pyridine with pyrazine to improve solubility while retaining π-stacking capacity .
- Pro-drug approaches : Introduce phosphonate esters for enhanced cellular uptake, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
